molecular formula C5H6N6S2 B14487247 3-(Methylsulfanyl)-5-(1,2,3-thiadiazol-5-yl)-4H-1,2,4-triazol-4-amine CAS No. 64369-19-3

3-(Methylsulfanyl)-5-(1,2,3-thiadiazol-5-yl)-4H-1,2,4-triazol-4-amine

Cat. No.: B14487247
CAS No.: 64369-19-3
M. Wt: 214.3 g/mol
InChI Key: DFOLWCRCQZUQIA-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)-5-(1,2,3-thiadiazol-5-yl)-4H-1,2,4-triazol-4-amine is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure. Compounds of this nature are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfanyl)-5-(1,2,3-thiadiazol-5-yl)-4H-1,2,4-triazol-4-amine typically involves the formation of the triazole ring followed by the introduction of the thiadiazole and methylsulfanyl groups. Common synthetic routes may include:

    Cyclization reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the triazole ring.

    Substitution reactions: Introduction of the thiadiazole and methylsulfanyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic routes for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could potentially target the nitrogen or sulfur atoms, altering the electronic properties of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the triazole or thiadiazole rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenated compounds, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom could yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in various chemical reactions.

    Materials Science:

Biology

    Antimicrobial Activity: Compounds with similar structures have been investigated for their antimicrobial properties.

    Enzyme Inhibition: Potential use as inhibitors of specific enzymes involved in disease pathways.

Medicine

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

    Polymer Science: Incorporation into polymers to enhance their properties.

Mechanism of Action

The mechanism of action of 3-(Methylsulfanyl)-5-(1,2,3-thiadiazol-5-yl)-4H-1,2,4-triazol-4-amine would depend on its specific application. For example, if used as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with essential biological processes. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylsulfanyl)-5-(1,2,4-triazol-4-yl)-1,2,3-thiadiazole
  • 5-(1,2,3-Thiadiazol-5-yl)-4H-1,2,4-triazol-4-amine

Uniqueness

The uniqueness of 3-(Methylsulfanyl)-5-(1,2,3-thiadiazol-5-yl)-4H-1,2,4-triazol-4-amine lies in its specific combination of functional groups and heterocyclic rings, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

CAS No.

64369-19-3

Molecular Formula

C5H6N6S2

Molecular Weight

214.3 g/mol

IUPAC Name

3-methylsulfanyl-5-(thiadiazol-5-yl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C5H6N6S2/c1-12-5-9-8-4(11(5)6)3-2-7-10-13-3/h2H,6H2,1H3

InChI Key

DFOLWCRCQZUQIA-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C(N1N)C2=CN=NS2

Origin of Product

United States

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